molecular formula C9H7Cl2NO B1456993 2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one CAS No. 1028330-50-8

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one

Cat. No.: B1456993
CAS No.: 1028330-50-8
M. Wt: 216.06 g/mol
InChI Key: CSRAYLSWTFMAPH-UHFFFAOYSA-N
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Description

2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antimalarial and Anticancer Properties

Chloroquine (CQ) and its derivatives, including compounds with structures related to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been studied for their antimalarial effects and potential in cancer therapy. Research highlights the biochemical properties of CQ that could be repurposed for managing various diseases. Efforts are focused on exploring the racemic CQ and the effects of its (R) and (S) enantiomers, aiming to develop compounds that can act synergistically in anticancer combination chemotherapy (Njaria et al., 2015).

Environmental Impact and Toxicology

The environmental occurrence and toxicological studies of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to "this compound," have been extensively reviewed. The research tracks the global trends in 2,4-D research, focusing on its impact on occupational risk, neurotoxicity, and resistance to herbicides. Future research is likely to delve into molecular biology aspects, especially gene expression and pesticide degradation studies (Zuanazzi et al., 2020).

Antioxidant Activity

Studies on antioxidants and their mechanisms are crucial, with compounds like "this compound" being potential candidates for examining their antioxidant capacity. The review of various tests used to determine antioxidant activity discusses the significance of these compounds in food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, and CUPRAC are employed to assess the kinetics and effects of antioxidants, emphasizing the importance of such compounds in scientific research (Munteanu & Apetrei, 2021).

Medicinal Chemistry and Biological Activities

The role of 8-hydroxyquinoline derivatives, which share structural similarities with "this compound," in medicinal chemistry has been emphasized. These derivatives exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties. The review suggests a growing interest in synthetic modifications of 8-hydroxyquinoline to develop potent drug molecules for treating life-threatening diseases (Gupta et al., 2021).

Excited State Reactions and Photophysics

Research on excited-state hydrogen atom transfer in solvent clusters attached to aromatic scaffolds like "this compound" explores the photophysics of hydrogen bonding and excited-state reactions. These studies have implications for understanding the fundamental processes in photophysics and photochemistry, with potential applications in designing light-responsive materials (Manca et al., 2005).

Properties

IUPAC Name

2,4-dichloro-7,8-dihydro-6H-quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRAYLSWTFMAPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.